molecular formula C5H13N B1198066 Neopentylamine CAS No. 5813-64-9

Neopentylamine

Cat. No. B1198066
CAS RN: 5813-64-9
M. Wt: 87.16 g/mol
InChI Key: XDIAMRVROCPPBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Neopentylamine synthesis involves several innovative approaches. A notable method includes the asymmetric reductive amination of the corresponding α-keto acid using a recombinant whole cell catalyst, achieving high conversion rates and enantioselectivity (Gröger et al., 2006). Another synthesis route utilizes multi-component reactions of 2-Isopropylideneaziridines, leading to enantiopure neopentylamines with confirmed structures through X-Ray crystallography (Shipman et al., 2002).

Molecular Structure Analysis

The molecular structure of neopentylamine and its derivatives can be analyzed through techniques like X-Ray crystallography, which helps confirm the stereochemistry and molecular conformation of synthesized compounds. For instance, the structure of enantiopure neopentylamines was elucidated, demonstrating the effectiveness of multi-component reactions in achieving desired stereochemical outcomes (Shipman et al., 2002).

Chemical Reactions and Properties

Neopentylamine undergoes various chemical reactions, including rearrangements and reactions with other chemical entities. For example, neopentylamine oxide undergoes pyrolysis to produce neopentane and dimethylneopentoxyamine, providing insights into the reaction mechanisms and bond energies within the compound (Brauman & Sanderson, 1967).

Physical Properties Analysis

The study of neopentylamine's physical properties, such as stability and reactivity under different conditions, is crucial for its application in synthesis. The dissociation dynamics of energy-selected neopentylamine cations reveal details about its ionization and fragmentation pathways, shedding light on its stability and reactivity at the molecular level (Shuman et al., 2008).

Chemical Properties Analysis

Neopentylamine's chemical properties, including its reactivity with various reagents and conditions, are fundamental to its applications in synthesis and material science. For instance, the catalytic synthesis of dialkylamines from alkylamines using a neopentyl-substituted PNP pincer–iridium complex showcases the compound's utility in forming more complex amines and highlights the influence of neopentyl groups on catalytic activity (Yamashita et al., 2011).

Scientific Research Applications

  • Synthesis of Enantiopure Neopentylamines : A study by Shipman et al. (2002) discussed the synthesis of neopentylamines using a multi-component reaction. This method yields high-purity neopentylamines, which have potential applications in pharmaceutical and synthetic chemistry.

  • Maillard Reaction with D-Glucose : Neopentylamine was found to react with D-glucose under physiological conditions, forming various pyrrole compounds, as shown in the research by Njoroge et al. (1987). This reaction is significant in food chemistry and might have implications in understanding glycation processes in biological systems.

  • Dissociation Dynamics in Mass Spectrometry : The study of the dissociation dynamics of neopentylamine cations was reported by Shuman et al. (2008). This research is relevant in the field of analytical chemistry, particularly in mass spectrometry.

  • Rearrangement of Neopentylamine Oxide : A paper by Brauman and Sanderson (1967) discussed the pyrolysis of dimethylneopentylamine oxide. This study contributes to our understanding of the chemical behavior of amine oxides, with potential implications in organic synthesis.

  • Cardiovascular Toxicity Study : A toxicological study on allylamine, related to neopentylamine, was conducted by Conklin and Boor (1998). This research is essential in understanding the toxicological impact of similar compounds on the cardiovascular system.

  • Hydrodenitrogenation on Catalysts : The mechanism of hydrodenitrogenation of neopentylamine was explored by Zhao et al. (2006). This finding is relevant in the field of catalysis and chemical engineering.

  • In Metastable Ion Fragmentation : Research by Hammerum and Derrick (1986) studied the fragmentation of metastable neopentylamine ions. This contributes to our understanding of ion-molecule reactions in gas phase ion chemistry.

  • C-N Bond Cleavage in Amylamine : A comparison study on the hydrodenitrogenation rate of amylamine, including neopentylamine, by Portefaix et al. (1991) offered insights into the mechanism of carbon-nitrogen bond cleavage, important in chemical process engineering.

  • Industrial Applications in China : Zhang Zhao-ming (2011) discussed the industrial applications of neopentyl glycol, derived from neopentylamine, in China, highlighting its use in various industries including medicine, chemicals, and plastics.

  • Sustainable Valorization of Waste : A study on the sustainable valorization of neopentyl glycol salt waste by Wei et al. (2021) showed an environmentally friendly approach to manage waste from neopentyl glycol production.

Safety And Hazards

Neopentylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or inhaled .

Future Directions

The Neopentylamine market is expected to grow significantly from 2024 to 2030 . This growth is fueled by strategic initiatives and technological advancements. The market players need to invest in research and development, forge strategic partnerships, and align their offerings with evolving consumer preferences to capitalize on the immense opportunities presented by the Neopentylamine market .

properties

IUPAC Name

2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13N/c1-5(2,3)4-6/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIAMRVROCPPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022232
Record name 2,2-Dimethyl-1-propylamine
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neopentylamine

CAS RN

5813-64-9
Record name Neopentylamine
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Record name Neopentylamine
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Record name Neopentylamine
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Record name 2,2-Dimethyl-1-propylamine
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Record name Neopentylamine
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Record name NEOPENTYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
699
Citations
NS Shuman, JP Kercher, T Baer - International Journal of Mass …, 2008 - Elsevier
… dynamics of energy-selected neopentylamine cations, (CH 3 … for this reaction to establish the neopentylamine Δ f H 298 =−… heat of formation of the neopentylamine and the first reported …
Number of citations: 4 www.sciencedirect.com
J Zhang, S Zhang, H Zou - Organic Letters, 2021 - ACS Publications
The functionalization of remote unactivated C(sp 3 )–H and the reaction selectivity are among the core pursuits for transition-metal catalytic system development. Herein, we report Pd-…
Number of citations: 5 pubs.acs.org
S Hammerum, PJ Derrick - Journal of the Chemical Society, Perkin …, 1986 - pubs.rsc.org
… In contrast, the principal reaction of the closely related metastable neopentylamine ions is loss of … E curves occurs at slightly higher energies for neopentylamine than for isobutylamine. …
Number of citations: 21 pubs.rsc.org
W Meister, RD Guthrie, JL Maxwell… - Journal of the …, 1969 - ACS Publications
The origins of the high magnitudes of rotations of imines of optically pure (+)-(R)-neopenty lamine-\-d and of optically active ethylamine-ld have been investigated. The optical rotatory …
Number of citations: 19 pubs.acs.org
JT Roberts, BR Rittberg, P Kovacic… - The Journal of …, 1980 - ACS Publications
IVyV-Dihalo derivatives of (1-adamantyl)-and neopentylamine are converted to the corresponding alkyl halides in excellent yields (88-94%) during GLC at 155-330 C. Decomposition …
Number of citations: 8 pubs.acs.org
J Collin, JC Daran, E Schulz, A Trifonov - Chemical Communications, 2003 - pubs.rsc.org
Lanthanide complexes derived from ( R )-1,1′-binaphthyl-2,2′-bis(neopentylamine) – {Li(THF) 4 }{Ln[( R )-C 20 H 12 N 2 (C 10 H 22 )] 2 } (Ln = Sm, Yb) ... - Chemical Communications (RSC …
Number of citations: 64 pubs.rsc.org
JI Brauman, WA Sanderson - Tetrahedron, 1967 - Elsevier
Dimethylneopentylamine oxide when pyrolyzed produces neopentane and dimethylneopentoxyamine. The product ratios and amounts provide evidence regarding the nature of …
Number of citations: 25 www.sciencedirect.com
Y Zhao, N Sivasankar, J Czyzniewska, P Kukula… - Catalysis letters, 2006 - Springer
… Thus, neopentylamine can only react by SN2 substitution or hydrogenolysis. Portefaix … neopentylamine hardly reacted at 270 C [12]. Our results show that even at 300 C neopentylamine …
Number of citations: 4 link.springer.com
RD Guthrie - Journal of the American Chemical Society, 1967 - ACS Publications
… in the deamination of neopentylamine but it is … of neopentylamine hydrochloride used in these experiments was obtained from the hydrolysis of N-(a-methylbenzylidene)neopentylamine-…
Number of citations: 21 pubs.acs.org
B Stephenson, G Solladie… - Journal of the American …, 1972 - ACS Publications
… we studied the reaction of neopentyl tosylate with azide ion; the first experiments in 85% methanol-water solvent according to classical conditions15 gave only a trace of neopentylamine…
Number of citations: 73 pubs.acs.org

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